REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2>[Pd].CC1C=CC(C(C)C)=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([OH:13])=[CH:8][CH:7]=[CH:6]2
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Name
|
|
Quantity
|
20.84 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
CC=1C=CC(=CC1)C(C)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 60 hours
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Duration
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60 h
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Type
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FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The solid was washed with ethyl acetate until UV clear
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Type
|
EXTRACTION
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Details
|
the combined organic solution was extracted with 1 N sodium hydroxide (3×200 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and purification on a silica column (25% ethyl acetate-hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC=C(C2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.02 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |